molecular formula C10H9FN2O3 B1463972 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1183572-58-8

2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Cat. No.: B1463972
CAS No.: 1183572-58-8
M. Wt: 224.19 g/mol
InChI Key: SOHFPMDLJYDBLD-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a benzoic acid derivative with the molecular formula C10H9FN2O3 and a molecular weight of 224.19 g/mol . It is identified by CAS Number 1183572-58-8 and should be stored sealed in a dry, room-temperature environment . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The core benzoic acid structure, substituted with both a fluorine atom and a 2-oxoimidazolidinyl group, suggests potential as a building block in medicinal chemistry and drug discovery. This is supported by research into highly similar compounds; for instance, a closely related analogue, 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid, has been identified as a fragment inhibitor for the cancer-associated enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1) . This indicates a potential research application for this compound family in developing enzyme inhibitors and studying cancer metabolism . Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation and may be harmful if inhaled .

Properties

IUPAC Name

2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3/c11-8-2-1-6(5-7(8)9(14)15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHFPMDLJYDBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anti-inflammatory and antioxidant properties, as well as its mechanisms of action and therapeutic implications.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H8_{8}FNO3_{3}
  • Molecular Weight : 219.18 g/mol

1. Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. The mechanism involves the inhibition of protein denaturation, a common pathway in inflammatory responses.

Case Study :
In a study measuring the anti-inflammatory effects of various compounds, the following results were documented:

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
This compound5042.85
Standard (Diclofenac)5071.42
This compound10046.42
Standard (Diclofenac)10078.57

2. Antioxidant Activity

The antioxidant activity of this compound was assessed using the reducing power assay method, which measures the ability to donate electrons and reduce free radicals.

Results Summary :
The antioxidant activity was compared to ascorbic acid (Vitamin C), a known antioxidant, at various concentrations:

Concentration (µg/mL)Absorbance (Sample)Absorbance (Ascorbic Acid)% Reduction
100.0200.00860
200.0150.00670
500.0100.00480

The biological activities of this compound can be attributed to its structural characteristics, allowing it to interact with cellular targets involved in inflammatory and oxidative stress pathways.

Potential Targets :

  • Enzymatic Inhibition : The compound may inhibit enzymes responsible for inflammation and oxidative damage.
  • Cellular Signaling Modulation : It could modulate signaling pathways that lead to inflammation and oxidative stress responses.

Scientific Research Applications

Poly(ADP-ribose) Polymerase Inhibition

One of the primary applications of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is as a poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are critical in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those associated with BRCA mutations. By inhibiting PARP, this compound may enhance the efficacy of chemotherapeutic agents and improve patient outcomes in cancer treatment protocols.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties , which could be beneficial in treating various inflammatory disorders. The dual functionality of the compound allows for potential applications in developing novel anti-inflammatory agents.

Biological Interaction Studies

Preliminary studies suggest that this compound interacts with proteins involved in DNA repair pathways. Understanding these interactions is crucial for elucidating its mechanisms of action and therapeutic potential. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for further investigation into binding affinities and biological effects.

Case Studies and Research Findings

Research into this compound has yielded promising results:

  • Cancer Treatment Protocols : Studies have demonstrated the efficacy of PARP inhibitors in treating specific cancer types, suggesting that this compound could play a significant role in future cancer therapies.
  • Inflammatory Disorder Treatments : Investigations into the anti-inflammatory effects have shown potential pathways through which the compound may exert its effects, warranting further clinical studies.
  • Synthesis and Derivative Research : Ongoing research focuses on synthesizing derivatives of this compound to explore enhanced pharmacological properties and broaden its application spectrum .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid with structurally analogous compounds, focusing on physicochemical properties, synthetic routes, and hypothetical biological activities.

Structural Analogs and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Predicted pKa Density (g/cm³) Biological Activity
This compound C₁₀H₉FN₂O₃ 224.19 2-F, 5-(2-oxoimidazolidin-1-yl) ~2.7 (estimated) 1.45 (estimated) Not reported; potential inhibitor
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid C₁₀H₉ClN₂O₃ 240.64 2-Cl, 5-(2-oxoimidazolidin-1-yl) 2.94 ± 0.25 1.494 ± 0.06 Not reported
2-Fluoro-5-((4-oxophthalazin-1-yl)methyl)benzoic acid derivative C₁₆H₁₁FN₃O₃ ~336.28 2-F, 5-(4-oxophthalazin-1-ylmethyl) Data unavailable - Dual PARP-1/HDAC-1 inhibitor

Key Observations:

Halogen Substitution (F vs. Cl):

  • The fluoro analog has a lower molecular weight (~224.19 vs. ~240.64) due to fluorine’s smaller atomic mass.
  • Fluorine’s stronger electron-withdrawing effect reduces the pKa of the carboxylic acid group compared to the chloro analog (estimated ~2.7 vs. 2.94), enhancing solubility in physiological conditions .
  • The chloro analog’s higher density (1.494 g/cm³) suggests tighter molecular packing, which may influence crystallinity and stability .

Heterocyclic Moieties (Imidazolidinone vs. In contrast, the phthalazinone group in is aromatic and planar, enabling π-π stacking interactions with enzyme active sites . Phthalazinone-containing derivatives (e.g., compound 18 in ) exhibit dual inhibitory activity against PARP-1 and HDAC-1, highlighting the importance of heterocyclic design in multitarget therapies .

Preparation Methods

Synthesis of Fluorinated Benzoic Acid Derivative

The starting point for the target compound is typically a 2-fluoro-5-substituted benzoic acid or its activated derivatives. Fluorinated benzoic acids are commonly synthesized via electrophilic fluorination or by using fluorinated starting materials.

Key preparation steps:

  • Activation of 2-fluoro-5-substituted benzoic acid:
    The carboxylic acid group is often activated using coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or carbodiimides (e.g., 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride). This activation facilitates subsequent amide bond formation with nucleophilic amines or heterocycles.

  • Reaction conditions:
    Typical solvents include acetonitrile or dichloromethane, with bases like diisopropylethylamine or triethylamine to neutralize generated acids. Reaction temperatures range from 3 °C to room temperature, with reaction times from 1 to 5 hours depending on the scale and reagents.

Formation of the Imidazolidin-2-one Ring

The imidazolidinone (2-oxoimidazolidin-1-yl) moiety is generally synthesized via cyclization reactions involving urea derivatives or propargylic ureas.

Reported methods include:

  • Base-catalyzed intramolecular cyclization:
    Using organocatalysts such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), propargylic ureas undergo intramolecular hydroamidation to yield imidazolidin-2-ones efficiently at room temperature.

  • Sonogashira coupling for propargylic urea synthesis:
    Propargylic ureas can be prepared by coupling aryl iodides with propargylic amines in the presence of palladium catalysts and copper iodide, followed by cyclization.

  • General procedure for imidazolidinone synthesis:
    The reaction is performed in acetonitrile with 5 mol% BEMP catalyst, stirred at room temperature until completion (monitored by TLC), followed by solvent removal and purification by silica gel chromatography.

Coupling of Imidazolidinone to Fluorobenzoic Acid

The final step involves the coupling of the imidazolidinone moiety to the activated 2-fluoro-5-benzoic acid derivative, forming the amide bond.

Typical procedure:

  • The activated acid (e.g., as HBTU ester) is reacted with the imidazolidinone amine under inert atmosphere in polar aprotic solvents (acetonitrile or dimethylacetamide).

  • The reaction is performed at low temperature (3–20 °C) initially to control reactivity, then warmed to room temperature to complete the reaction.

  • The reaction mixture is stirred for several hours (typically 2–5 h), then cooled, filtered, and the solid product is washed and dried under vacuum.

Summary Table of Preparation Steps

Step Reactants/Intermediates Reagents/Conditions Yield (%) Notes
1 2-Fluoro-5-substituted benzoic acid Activation with HBTU or carbodiimide; base (DIPEA) 50–73 Reaction in acetonitrile/DCM, 3–20 °C, 1–5 h
2 Propargylic urea Pd catalyst, CuI, Et3N; then BEMP-catalyzed cyclization Quantitative (for cyclization) Room temp, monitored by TLC, chromatography purification
3 Activated acid + imidazolidinone amine Coupling under inert atmosphere, low temp to RT 50–70 Workup by filtration, washing, drying

Detailed Research Findings and Notes

  • The use of O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent provides efficient activation of the carboxylic acid and facilitates amide bond formation with high selectivity.

  • BEMP-catalyzed intramolecular hydroamidation represents a mild and effective method for synthesizing imidazolidin-2-ones, avoiding harsh conditions and enabling good yields at room temperature.

  • Purification is commonly achieved by silica gel column chromatography using mixtures of hexane and ethyl acetate or preparative HPLC for higher purity requirements.

  • Reaction monitoring by thin-layer chromatography (TLC) is standard to ensure completion before workup.

  • The overall synthetic route benefits from mild conditions, good functional group tolerance, and relatively high yields, making it suitable for scale-up and further derivatization.

Q & A

Q. What synthetic methodologies are effective for preparing 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid?

The compound can be synthesized via multi-step routes:

  • Step 1 : Introduce the imidazolidinone ring using Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P2O5/MeSO3H), achieving high yields (90–96%) for similar fused heterocycles .
  • Step 2 : Functionalize the benzoic acid core via nucleophilic aromatic substitution (SNAr) or coupling reactions. For fluorinated benzoic acids, nitro group reduction (e.g., H2/Pd-C) followed by diazotization-fluorination (Balz-Schiemann reaction) is common .
  • Validation : Monitor reactions by TLC (silica gel/UV) and confirm regioselectivity via 19F NMR .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement to resolve fluorine positioning and hydrogen-bonding networks .
  • Spectroscopy :
  • 1H/13C/19F NMR : Assign signals using DEPT-135 and HSQC for imidazolidinone protons (δ 3.5–4.5 ppm) and fluorine coupling patterns .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
    • Purity : Validate via HPLC (C18 column, MeCN/H2O mobile phase) and elemental analysis (<0.4% deviation) .

Advanced Research Questions

Q. How can competing side reactions during imidazolidinone functionalization be minimized?

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the imidazolidinone NH during benzoic acid coupling, followed by acidic deprotection .
  • Catalysis : Employ Pd(OAc)2/Xantphos for Suzuki-Miyaura cross-coupling to avoid decarboxylation of the benzoic acid moiety .
  • Solvent Optimization : Microwave-assisted synthesis in DMF at 120°C reduces reaction time and byproduct formation .

Q. What computational tools are suitable for predicting bioactivity and binding modes?

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The fluorine atom’s electronegativity enhances binding via polar interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the imidazolidinone ring in aqueous environments .
  • QSAR : Correlate substituent effects (e.g., logP of fluorinated analogs) with activity data using Partial Least Squares regression .

Q. How to resolve contradictions in biological activity data across studies?

  • Control Variables : Standardize assay conditions (e.g., pH 7.4 PBS buffer, 37°C) to compare IC50 values for anti-inflammatory or antimicrobial activity .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed imidazolidinone) that may interfere with assays .
  • Enantiomeric Purity : Chiral HPLC (Chiralpak IA column) ensures single-enantiomer testing, as racemic mixtures can skew dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Reactant of Route 2
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2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

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